8-chloroquinoxaline-6-carboxylic acid
Description
8-Chloroquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 8 and a carboxylic acid group at position 5. Quinoxalines are bicyclic aromatic systems containing two nitrogen atoms at positions 1 and 4, distinguishing them from quinolines (one nitrogen atom). This structural framework confers unique electronic and steric properties, making such compounds valuable in medicinal chemistry, agrochemical research, and materials science.
Properties
CAS No. |
1448852-99-0 |
|---|---|
Molecular Formula |
C9H5ClN2O2 |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Radical-Initiated Benzylic Halogenation
A critical step in synthesizing this compound involves halogenating the benzylic position of 6-methylquinoxaline. Patent EP1283202A1 details a radical-mediated process using N-halosuccinimides (NCS or NBS) and initiators like benzoyl peroxide in chlorinated solvents. For example:
-
Reaction Setup : 6-Methylquinoxaline (1.25 g, 8.68 mmol), NBS (2.32 g, 13.0 mmol), and benzoyl peroxide (0.15 g, 0.62 mmol) in chlorobenzene.
-
Conditions : Reflux at 85°C for 2 hours under air.
-
Outcome : 6-Bromomethylquinoxaline is obtained in 95% conversion with 97% selectivity.
This method’s efficacy depends on maintaining a substrate-to-initiator ratio below 40 and temperatures between 60–115°C. Brominations generally outperform chlorinations, with yields ≥95% versus ~60%.
Directing Chlorine to Position 8
Introducing chlorine at position 8 remains a challenge absent from the provided sources. A plausible approach involves starting with a pre-chlorinated precursor, such as 3-chloro-4-methyl-1,2-diaminobenzene. Condensation with glyoxal under acidic conditions would yield 8-chloro-6-methylquinoxaline, which can then undergo halogenation and oxidation.
Oxidation of Halomethyl Intermediates to Carboxylic Acids
Transition Metal-Catalyzed Oxidation
Patent US6562972B1 discloses a two-step oxidation method for converting halomethylquinoxalines to carboxylic acids:
-
Halogenation : 6-Methylquinoxaline → 6-halomethylquinoxaline (as above).
-
Oxidation : Aqueous suspension of 6-halomethylquinoxaline with oxygen and a transition metal catalyst (e.g., Pd/C).
Optimized Parameters :
For 6-bromomethylquinoxaline, this method achieves ≥80% yield of quinoxaline-6-carboxylic acid after acidification.
Comparative Analysis of Oxidizing Agents
While nitric acid/sulfuric acid systems are effective for analogous quinoline derivatives (e.g., 7-chloroquinoline-8-carboxylic acid), they are less suitable for quinoxalines due to side reactions. Transition metal-catalyzed oxidation offers superior selectivity for the benzylic position.
Multi-Step Synthesis Workflow
A consolidated synthesis route for this compound can be proposed as follows:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Diamine Condensation | 3-Chloro-4-methyl-1,2-diaminobenzene + glyoxal, H2SO4 | 50–60% |
| 2 | Benzylic Bromination | NBS, benzoyl peroxide, chlorobenzene, 85°C | 95% |
| 3 | Oxidation | Pd/C, O2, NaOH (1 M), 100°C, 24 h | 80% |
Key Observations :
-
Step 1 requires careful control of acidity to avoid ring chlorination.
-
Step 2’s radical mechanism minimizes undesired ring halogenation.
-
Step 3’s alkaline environment stabilizes the carboxylate intermediate.
Mechanistic Insights and Byproduct Management
Radical Halogenation Mechanism
The benzoyl peroxide initiator generates succinimidyl radicals, abstracting hydrogen from the benzylic methyl group. Subsequent halogen transfer from NBS/NCS yields the halomethyl product. Competing pathways, such as ring halogenation, are suppressed by solvent choice (e.g., chlorobenzene) and stoichiometric control.
Oxidation Pathway
The Pd/C catalyst facilitates oxygen activation, generating hydroxyl radicals that oxidize the halomethyl group to a carboxylic acid via sequential alcohol and aldehyde intermediates. Side products like quinoxaline-6-methanol are minimized by maintaining alkaline conditions.
Comparative Evaluation of Synthetic Routes
While microwave-assisted methods (e.g., PMC6148675) expedite nucleophilic substitutions, they are less applicable to oxidation steps critical for carboxylic acid formation.
Industrial-Scale Considerations
For large-scale production, patent EP1283202A1 emphasizes:
Chemical Reactions Analysis
8-Chloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives with altered functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted quinoxaline compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using thionyl chloride (SOCl2) can convert carboxylic acids into acid chlorides .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
8-Chloroquinoxaline-6-carboxylic acid has been studied for its antimicrobial properties, particularly against bacterial infections. Its structural similarity to other quinoxaline derivatives allows it to act as an effective inhibitor of bacterial enzymes, making it a candidate for developing new antibiotics .
Cancer Treatment
Research indicates that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis . The compound's derivatives are being explored as potential lead compounds for developing novel anticancer agents.
Enzyme Inhibition
The compound is recognized for its role as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and bacterial resistance. This enzymatic inhibition is crucial for designing drugs that can overcome resistance mechanisms in pathogens.
Chemical Research
Synthesis of Derivatives
this compound serves as an intermediate in the synthesis of other biologically active compounds. Researchers have developed various synthetic routes to modify this compound, enhancing its biological activity or creating derivatives with unique properties.
Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationships (SAR) of 8-chloroquinoxaline derivatives have provided insights into how modifications can influence their pharmacological profiles. This information is vital for optimizing drug candidates and understanding their mechanisms of action .
Material Science
Organic Light-Emitting Diodes (OLEDs)
The compound has applications in the field of materials science, particularly as an electron carrier in organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for enhancing the efficiency and performance of OLED devices .
Fluorescent Chemosensors
Additionally, this compound has been utilized in the development of fluorescent chemosensors for detecting metal ions. These sensors exploit the compound's ability to form complexes with metal ions, providing a visual indication of their presence .
Case Studies and Research Findings
Recent studies have documented various applications and findings related to this compound:
- A study published in Medicinal Chemistry explored the synthesis and biological evaluation of novel derivatives, demonstrating significant anticancer activity against multiple cancer cell lines .
- Another research effort focused on its use as a chemosensor, showing promising results in detecting heavy metals with high sensitivity and selectivity .
- The hybridization of this compound with existing antibiotics has also been investigated, yielding new compounds with enhanced antibacterial properties against resistant strains .
Mechanism of Action
The mechanism of action of 8-chloroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases and other critical enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The closest analogues identified in the evidence include quinoline-8-carboxylic acid (CAS 86-59-9) and 6-chloroquinoline-4-carboxylic acid (CAS 6456-78-6). While these share functional groups (carboxylic acid and chlorine), their heterocyclic cores differ, leading to divergent properties:
Key Observations :
- Substituent Position: Chlorine at position 8 in the quinoxaline derivative may enhance steric hindrance compared to quinolines with substituents at positions 4 or 6. This could influence binding affinity in biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 8-chloroquinoxaline-6-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of quinoxaline precursors followed by carboxylation. For example, analogous compounds like 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid require careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to achieve high yields (>80%) and purity (>95%) . Chromatographic purification (e.g., HPLC or column chromatography) is critical to remove by-products such as unreacted starting materials or dehalogenated derivatives.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloro at C8, carboxyl at C6).
- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
- Mass spectrometry (HRMS) for molecular weight validation (e.g., C₁₀H₆ClN₂O₂, theoretical MW 225.60 g/mol) .
- Computational tools (DFT calculations) can predict electronic properties like HOMO-LUMO gaps, aiding in reactivity studies.
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The compound is stable under inert atmospheres but may degrade in the presence of moisture or oxidizers. Store at -20°C in airtight containers with desiccants. Stability assays (e.g., accelerated degradation studies under UV light or heat) can identify decomposition products, such as decarboxylated or dechlorinated derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of this compound?
- Methodological Answer : The chloro and carboxyl groups direct electrophilic substitution. For example, fluorination at C2/C5 positions can be achieved using Selectfluor® under anhydrous conditions, monitored by LC-MS to track regioselectivity . Kinetic studies (varying temperature/pH) and computational modeling (e.g., Fukui indices) help predict reactive sites.
Q. What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives?
- Methodological Answer : Cross-reference assay conditions:
- In vitro vs. in vivo discrepancies : Differences in metabolic stability (e.g., cytochrome P450 interactions) may explain variability.
- Dose-response conflicts : Use meta-analysis tools to harmonize data ranges. For example, PubChem-derived bioactivity data for 6-fluoroquinoxaline-2-carboxylic acid shows IC₅₀ variations (1–10 µM) depending on cell lines .
- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
Q. How can researchers design experiments to probe the dual reactivity of the carboxylic acid and chloro groups?
- Methodological Answer :
- Step 1 : Perform nucleophilic substitution (Cl→NH₂/OH) under basic conditions (K₂CO₃/DMF, 80°C).
- Step 2 : Carboxyl-directed coupling (e.g., EDC/HOBt-mediated amidation).
- Monitor competing pathways via ¹H NMR kinetics. For example, 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes selective carboxyl coupling over chloro substitution under mild conditions .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP inhibition.
- Molecular docking : Target-specific simulations (e.g., with bacterial dihydrofolate reductase) can prioritize derivatives for synthesis. For example, fluorinated quinoxalines show enhanced binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
